molecular formula C14H14O5 B11807052 Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate

Cat. No.: B11807052
M. Wt: 262.26 g/mol
InChI Key: SJDTWVMSJVEWFE-UHFFFAOYSA-N
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Description

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate typically involves the reaction of 2-methylbenzofuran with 2-oxopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of benzofuran derivatives with different functional groups .

Scientific Research Applications

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(2-oxopropoxy)benzofuran-6-carboxylate
  • 2-Methylbenzofuran-6-carboxylate
  • 4-(2-Oxopropoxy)benzofuran derivatives

Uniqueness

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is unique due to its specific substitution pattern on the benzofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 2-methyl-4-(2-oxopropoxy)benzofuran-6-carboxylate is a benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzofuran ring with a carboxylate functional group, contributing to its unique chemical properties. Its molecular formula is C15H16O4, with a molecular weight of approximately 262.26 g/mol. The specific substitution pattern on the benzofuran ring enhances its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infections caused by resistant microorganisms. The mechanism of action may involve the inhibition of microbial growth through interference with cell wall synthesis or metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies show that it can induce apoptosis in cancer cells, possibly through the modulation of specific enzyme activities and cell signaling pathways. Notably, it has shown activity against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0
HT-29 (Colon)10.0

These findings suggest that this compound could serve as a lead compound in the development of new anticancer therapies.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It is believed to modulate enzyme activity and influence key signaling pathways involved in cell proliferation and survival. This interaction may lead to:

  • Inhibition of Microbial Growth : By disrupting essential metabolic processes in bacteria.
  • Induction of Apoptosis : Through activation of caspases and alteration of mitochondrial membrane potential in cancer cells.

Case Studies

  • Antimicrobial Evaluation : A study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli revealed an MIC (Minimum Inhibitory Concentration) as low as 8 µg/mL, indicating potent antimicrobial properties .
  • Anticancer Activity : In vitro tests conducted on various cancer cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations lower than those toxic to normal cells, suggesting a favorable therapeutic index .

Properties

Molecular Formula

C14H14O5

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 2-methyl-4-(2-oxopropoxy)-1-benzofuran-6-carboxylate

InChI

InChI=1S/C14H14O5/c1-8(15)7-18-12-5-10(14(16)17-3)6-13-11(12)4-9(2)19-13/h4-6H,7H2,1-3H3

InChI Key

SJDTWVMSJVEWFE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(O1)C=C(C=C2OCC(=O)C)C(=O)OC

Origin of Product

United States

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